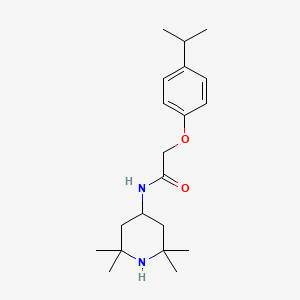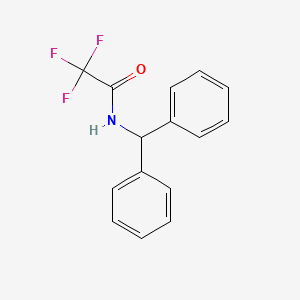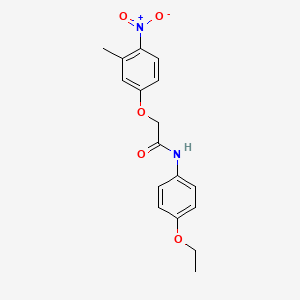
5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as MLN4924, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. It works by targeting the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway.
作用机制
5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione works by inhibiting the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins in cells, including those that regulate cell cycle progression and DNA repair. By inhibiting NAE, 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione prevents the activation of the ubiquitin-proteasome pathway, leading to the accumulation of these regulatory proteins and ultimately causing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory and anti-viral effects. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. However, further research is needed to fully understand the mechanisms underlying these effects.
实验室实验的优点和局限性
5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a useful tool for studying the ubiquitin-proteasome pathway and its role in cancer and other diseases. However, 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. It also has low oral bioavailability, which limits its potential as a therapeutic agent.
未来方向
There are several future directions for research on 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective NAE inhibitors that can overcome the limitations of 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from NAE inhibitors. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione and its potential applications in other diseases beyond cancer.
合成方法
The synthesis of 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The starting materials include 4-methylphenylacetic acid, which is converted to the corresponding acid chloride, and 5-fluoroisatoic anhydride, which is reacted with the acid chloride to form an intermediate. This intermediate is then reacted with a substituted aniline to form the final product, 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione. The overall yield of the synthesis is around 5%.
科学研究应用
5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to be effective against a variety of cancer cell lines, including breast, prostate, and lung cancer. In preclinical studies, 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to induce cell cycle arrest, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. Clinical trials are currently underway to evaluate the safety and efficacy of 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione in cancer patients.
属性
IUPAC Name |
5-fluoro-2-(4-methylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(16)8-13(12)15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQIMSNLBQGSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5745845.png)

![2-{[2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5745851.png)
![2-[(3,4-dimethylbenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5745853.png)
![1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone](/img/structure/B5745856.png)

![4-[(3-ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5745870.png)
![3-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B5745881.png)
![N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B5745887.png)

![1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5745903.png)
